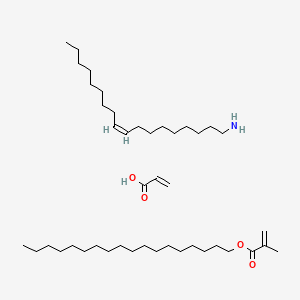

(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid

Beschreibung

2-Methacrylsäure, Octadecylester, Polymer mit 2-Propensäure, Verbindung mit (9Z)-9-Octadecen-1-amin ist eine komplexe chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften in verschiedenen Bereichen Anwendung findet. Diese Verbindung ist ein Polymer, das durch die Veresterung von 2-Propensäure mit Octadecylalkohol und anschließende Polymerisation mit 2-Propensäure gebildet wird. Die Verbindung wird weiter modifiziert, indem sie mit (9Z)-9-Octadecen-1-amin umgesetzt wird, wodurch zusätzliche funktionelle Eigenschaften erzielt werden.

Eigenschaften

CAS-Nummer |

167078-20-8 |

|---|---|

Molekularformel |

C43H83NO4 |

Molekulargewicht |

678.1 g/mol |

IUPAC-Name |

(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C22H42O2.C18H37N.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3(4)5/h2,4-20H2,1,3H3;9-10H,2-8,11-19H2,1H3;2H,1H2,(H,4,5)/b;10-9-; |

InChI-Schlüssel |

WMZRSTFCRPCCQD-MEILSSRFSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCC/C=C\CCCCCCCCN.C=CC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCC=CCCCCCCCCN.C=CC(=O)O |

Verwandte CAS-Nummern |

167078-20-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methacrylsäure, Octadecylester beinhaltet die Veresterung von 2-Propensäure mit Octadecylalkohol. Diese Reaktion erfordert typischerweise einen sauren Katalysator wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten. Der resultierende Ester wird dann mit 2-Propensäure unter Verwendung eines freien Radikalstarters wie Azobisisobutyronitril (AIBN) unter kontrollierten Temperaturbedingungen polymerisiert.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion dieser Verbindung großtechnische Veresterungs- und Polymerisationsprozesse. Die Veresterung wird in großen Reaktoren mit effizienter Mischung und Temperatursteuerung durchgeführt, um Einheitlichkeit zu gewährleisten. Der Polymerisationsschritt wird in Polymerisationsreaktoren durchgeführt, in denen die Monomere kontinuierlich zugeführt werden, und das Polymer gebildet und gesammelt wird. Der letzte Schritt beinhaltet die Reaktion mit (9Z)-9-Octadecen-1-amin, die typischerweise in einem Batchreaktor unter kontrollierten Bedingungen durchgeführt wird, um die gewünschte Funktionalisierung zu erreichen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese von fortschrittlichen Polymeren und Materialien mit spezifischen Eigenschaften verwendet.

Biologie: Einsatz bei der Entwicklung biokompatibler Materialien für die Wirkstoffabgabe und die Gewebezüchtung.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Herstellung von Wirkstofffreigabe-Systemen und medizinischen Implantaten.

Industrie: Wird aufgrund seiner einzigartigen Eigenschaften bei der Herstellung von Beschichtungen, Klebstoffen und Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkungen entfaltet, beruht hauptsächlich auf ihrer Fähigkeit, stabile Polymere mit spezifischen funktionellen Gruppen zu bilden. Die Ester- und Amingruppen ermöglichen Wechselwirkungen mit verschiedenen molekularen Zielstrukturen, wodurch die Verbindung in verschiedenen Anwendungen eingesetzt werden kann. Der Polymerisationsprozess erzeugt ein Netzwerk von Molekülen, die mit biologischen Systemen interagieren können, was es in medizinischen und biologischen Anwendungen nützlich macht.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of advanced polymers and materials with specific properties.

Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.

Medicine: Investigated for its potential use in creating drug delivery systems and medical implants.

Industry: Utilized in the production of coatings, adhesives, and specialty chemicals due to its unique properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects is primarily through its ability to form stable polymers with specific functional groups. The ester and amine groups allow for interactions with various molecular targets, enabling the compound to be used in diverse applications. The polymerization process creates a network of molecules that can interact with biological systems, making it useful in medical and biological applications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Methacrylsäure, Octadecylester

- 2-Methacrylsäure, 2-Hydroxyethylester, Polymer mit Hexadecylmethacrylat

- 2-Methacrylsäure, Methylester, Polymer mit 2-Methyl-2-propennitril

Einzigartigkeit

Was 2-Methacrylsäure, Octadecylester, Polymer mit 2-Propensäure, Verbindung mit (9Z)-9-Octadecen-1-amin auszeichnet, ist seine Funktionalisierung mit (9Z)-9-Octadecen-1-amin, die einzigartige Eigenschaften wie verbesserte Biokompatibilität und spezifische Wechselwirkungen mit biologischen Molekülen verleiht. Dies macht es besonders wertvoll in medizinischen und biologischen Forschungsanwendungen.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.